molecular formula C28H27N5O2 B1192329 BQZ12

BQZ12

Cat. No.: B1192329
M. Wt: 465.557
InChI Key: SXJQBWJPNSOKQV-UIOOFZCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BQZ12 is a novel potent and selective M1 mAChR positive allosteric modulator (PAM).

Scientific Research Applications

1. Dual Use Research of Concern

  • BQZ12, as a receptor antagonist and glycolate anticholinergic compound, is associated with Dual Use Research of Concern (DURC). DURC focuses on the unintended consequences of research, particularly in drug development. This compound has been noted for its potential as a non-lethal chemical weapon, impacting the capability of exposed individuals. This research emphasizes the need for understanding and regulating substances that can be misused in warfare or terrorism (Ball, 2015).

2. Pharmacokinetics and Blood-Brain Barrier Penetration

  • The study of this compound's pharmacokinetics and its ability to penetrate the blood-brain barrier is a significant area of research. Investigations into how drugs like this compound cross the blood-brain barrier can inform treatments for neurological conditions and enhance understanding of drug distribution in the body (Ren et al., 2018).

3. Drug Resistance in Tuberculosis

  • Research on this compound has contributed to understanding drug resistance in diseases like tuberculosis. Studies have shown that non-target based resistance to drugs like this compound can emerge, necessitating ongoing research to develop effective treatment strategies for drug-resistant diseases (Andries et al., 2014).

4. Interaction with Other Drugs

  • The interaction of this compound with other drugs is an important field of study. Understanding how this compound interacts with other substances can help in the development of more effective treatment regimens, particularly in conditions like tuberculosis and HIV where multi-drug treatments are common (Svensson et al., 2013).

5. Cancer Research

  • This compound has been investigated for its potential in cancer research, particularly in the study of prostate cancer. Research into how this compound influences cancer cell proliferation and apoptosis can lead to new therapeutic approaches for treating various types of cancer (Wen-quan, 2008).

6. Enhancing Efficacy of Existing Drugs

  • Studies have explored how this compound can be used to enhance the efficacy of existing drugs, such as in the treatment of myeloma. This includes investigating combinations of this compound with other drugs to improve treatment outcomes and reduce toxicity (Vogl et al., 2011).

7. Neurological Applications

  • Research into this compound's effects on neurological conditions like meningiomas is significant. Studies have shown that this compound can inhibit endothelin-1-induced proliferation of meningioma cells, suggesting potential therapeutic applications in neuro-oncology (Kitagawa et al., 1994).

Properties

Molecular Formula

C28H27N5O2

Molecular Weight

465.557

IUPAC Name

3-((1S,2S)-2-Hydroxycyclohexyl)-6-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[h]quinazolin-4(3H)-one

InChI

InChI=1S/C28H27N5O2/c1-32-16-20(15-31-32)24-11-10-18(14-29-24)12-19-13-23-27(22-7-3-2-6-21(19)22)30-17-33(28(23)35)25-8-4-5-9-26(25)34/h2-3,6-7,10-11,13-17,25-26,34H,4-5,8-9,12H2,1H3/t25-,26-/m0/s1

InChI Key

SXJQBWJPNSOKQV-UIOOFZCWSA-N

SMILES

O=C1N([C@@H]2[C@@H](O)CCCC2)C=NC3=C1C=C(CC4=CC=C(C5=CN(C)N=C5)N=C4)C6=CC=CC=C63

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BQZ12;  BQZ-12;  BQZ 12

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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